Ethyl 3-bromopyridine-2-carboxylate
Overview
Description
Ethyl 3-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C8H8BrNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 3-position and a carboxylate ester group at the 2-position .Scientific Research Applications
Electrocatalytic Carboxylation
A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid demonstrates the utility of bromopyridine derivatives in synthesizing valuable compounds from CO2 under mild conditions, highlighting potential for sustainable chemistry practices (Feng et al., 2010).
Organic Synthesis and Catalysis
Research showcases the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate and N-tosylimines, evidencing the role of ethyl 3-bromopyridine-2-carboxylate in facilitating complex organic transformations (Zhu et al., 2003).
Ligand Synthesis for Metal Coordination
The creation of oligopyridines possessing a carboxylate and bromomethyl group through a Stille cross-coupling process illustrates the compound's importance in developing ligands for metal coordination chemistry. This enables the construction of complex molecular architectures with potential applications in catalysis and material science (Bedel et al., 2002).
Nucleoside Modification
this compound derivatives have been employed in the synthesis of modified nucleosides with significant cytostatic activity against HeLa cell cultures, indicating potential in medicinal chemistry and drug development (García-López et al., 1979).
Amination Reactions
The conversion of bromopyridine to aminopyridine under copper catalysis exemplifies the use of this compound in facilitating amination reactions, crucial for the synthesis of various organic compounds (Lang et al., 2001).
Future Directions
Mechanism of Action
Mode of Action
As a brominated derivative of pyridine, it may participate in various chemical reactions, potentially leading to changes in cellular processes
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-bromopyridine-2-carboxylate are currently unknown. It’s possible that this compound could interact with multiple pathways, given its complex structure . More research is needed to identify the biochemical pathways influenced by this compound.
Result of Action
Given its potential interactions with various targets and pathways, it may have diverse effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .
Properties
IUPAC Name |
ethyl 3-bromopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVBRIVSBFQMQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568954 | |
Record name | Ethyl 3-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434319-41-2 | |
Record name | Ethyl 3-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60568954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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